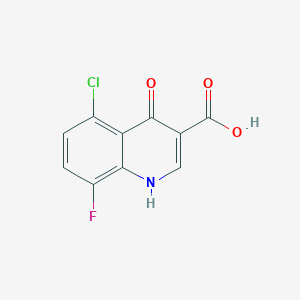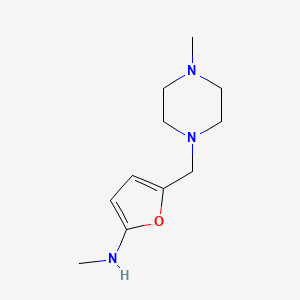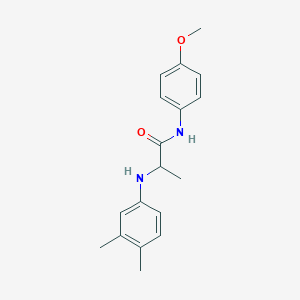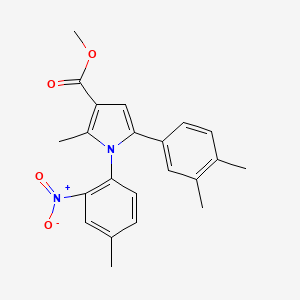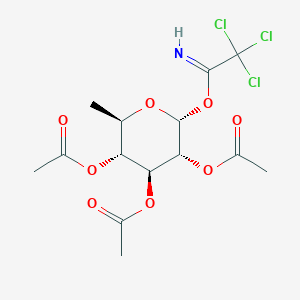
2-Naphthyl B-D-mannopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Naphthyl B-D-mannopyranoside is a compound that has garnered significant interest in the scientific community due to its diverse applications, particularly in the field of carbohydrate metabolism disorders. This compound is a glycoside, where the sugar component is mannose, and the aglycone part is 2-naphthol. Its unique structure allows it to be used in various biochemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthyl B-D-mannopyranoside typically involves the glycosylation of 2-naphthol with mannose derivatives. One common method is the Fischer glycosylation, where 2-naphthol is reacted with mannose in the presence of an acid catalyst. The reaction conditions often include heating the mixture under reflux to facilitate the formation of the glycosidic bond .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as enzymatic glycosylation. Enzymes like glycosyltransferases can be used to catalyze the transfer of mannose from a donor molecule to 2-naphthol, resulting in the formation of the desired glycoside. This method is advantageous due to its specificity and mild reaction conditions .
化学反应分析
Types of Reactions
2-Naphthyl B-D-mannopyranoside can undergo various chemical reactions, including:
Oxidation: The naphthyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups on the mannose moiety can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted mannopyranosides.
科学研究应用
2-Naphthyl B-D-mannopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzyme assays to study the activity of β-mannosidase.
Biology: Employed in the study of carbohydrate metabolism and enzyme kinetics.
Medicine: Investigated for its potential therapeutic applications in treating carbohydrate metabolism disorders.
Industry: Utilized in the production of pharmaceuticals and as a biochemical reagent
作用机制
The primary mechanism of action of 2-Naphthyl B-D-mannopyranoside involves its role as a substrate for β-mannosidase. This enzyme catalyzes the hydrolysis of the glycosidic bond, releasing 2-naphthol and mannose. The compound’s interaction with β-mannosidase is crucial for studying the enzyme’s kinetics and inhibition .
相似化合物的比较
Similar Compounds
Methyl α-D-mannopyranoside: Another mannose derivative used in similar biochemical applications.
Cinnamoyl-substituted mannopyranosides: These compounds have been studied for their antimicrobial properties.
Boron-containing α-D-mannopyranoside: Investigated for its potential in boron neutron capture therapy (BNCT).
Uniqueness
2-Naphthyl B-D-mannopyranoside stands out due to its specific interaction with β-mannosidase, making it a valuable tool in enzyme assays and studies related to carbohydrate metabolism. Its unique structure also allows for diverse chemical modifications, enhancing its utility in various research fields .
属性
分子式 |
C16H18O6 |
|---|---|
分子量 |
306.31 g/mol |
IUPAC 名称 |
(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-naphthalen-2-yloxyoxane-3,4,5-triol |
InChI |
InChI=1S/C16H18O6/c17-8-12-13(18)14(19)15(20)16(22-12)21-11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12-20H,8H2/t12-,13-,14+,15+,16-/m1/s1 |
InChI 键 |
MWHKPYATGMFFPI-RBGFHDKUSA-N |
手性 SMILES |
C1=CC=C2C=C(C=CC2=C1)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
规范 SMILES |
C1=CC=C2C=C(C=CC2=C1)OC3C(C(C(C(O3)CO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(Trifluoromethyl)benzo[d]oxazole-2-carboxamide](/img/structure/B15205543.png)
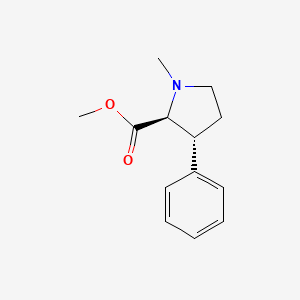
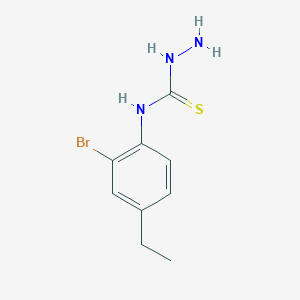
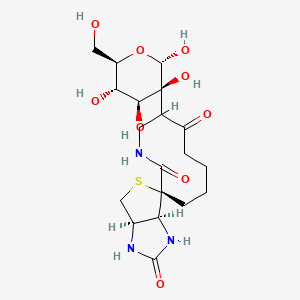
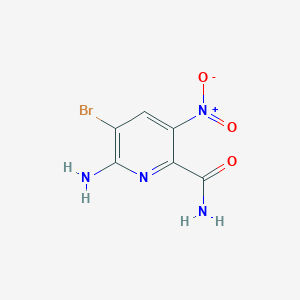
![6-Iodo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15205586.png)
![Ethyl 3-[(2-methoxyphenyl)amino]-3-oxopropanoate](/img/structure/B15205592.png)
![4,4'-Dibromo-5,5'-dimethoxy-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B15205595.png)
